cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate
CAS No.: 1638744-05-4
Cat. No.: VC7951192
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638744-05-4 |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.30 |
| IUPAC Name | tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
| Standard InChI Key | ZGIHBYXILBKXGA-RKDXNWHRSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N |
| SMILES | CC1C(CCCN1C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC1C(CCCN1C(=O)OC(C)(C)C)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine ring—a six-membered saturated heterocycle containing one nitrogen atom—substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 3-position with an amino group. The 2-methyl substituent and cis configuration of the amino and Boc groups distinguish it from related analogs . Its IUPAC name is tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate, reflecting the stereochemistry of the chiral centers at C2 and C3 .
Table 1: Key Physicochemical Properties
*Note: Discrepancies in CAS numbers across sources suggest registry variations for stereoisomers or suppliers .
Stereochemical Considerations
The cis configuration (R,R) at C2 and C3 influences its reactivity and biological interactions. Comparative studies indicate that cis isomers often exhibit distinct pharmacokinetic profiles compared to trans counterparts due to spatial orientation effects on molecular recognition. The Boc group enhances solubility and stability during synthetic processes, making it a preferred protecting group in peptide chemistry .
Synthesis and Manufacturing
From L-Glutamic Acid
A multi-step route starting from L-glutamic acid involves:
Hydrogenation of Pyridine Derivatives
Alternative approaches involve catalytic hydrogenation of pyridine precursors. For example, tert-butyl 3-aminopyridine-1-carboxylate undergoes hydrogenation over palladium/carbon to yield the saturated piperidine derivative .
Table 2: Comparative Synthesis Methods
| Method | Starting Material | Key Steps | Yield |
|---|---|---|---|
| L-Glutamic Acid Route | L-Glutamic acid | Esterification, Boc protection, reduction | 44–55% |
| Hydrogenation | Pyridine analog | Catalytic hydrogenation | 73–91% |
Purification and Characterization
Purification typically involves column chromatography or recrystallization from ethanol . Analytical characterization employs:
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NMR Spectroscopy: Confirms stereochemistry and functional groups.
Applications in Pharmaceutical Research
Building Block for Drug Discovery
The compound’s rigid piperidine scaffold and functional groups make it valuable for constructing:
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Protease Inhibitors: The amino group participates in hydrogen bonding with enzyme active sites.
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GPCR Modulators: Piperidine derivatives are prevalent in ligands for G protein-coupled receptors.
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Anticancer Agents: Structural analogs show activity in preclinical models, though specific data for this compound remain proprietary.
Case Study: Alogliptin Benzoate
Comparison with Structural Analogs
Positional Isomers
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4-Amino-2-methylpiperidine-1-carboxylate: The 4-amino isomer ( ) lacks the steric effects of the 3-amino group, altering receptor binding affinities.
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Trans Isomers: Trans-configuration analogs often show reduced bioactivity due to unfavorable spatial interactions.
Functional Group Modifications
Replacing the Boc group with acetyl or benzyl protections changes solubility and deprotection kinetics, impacting synthetic utility .
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